Coumarin boronic acid

Fluorescent Probes Reactive Oxygen Species Kinetics

Standard boronate ROS probes require external fluorophores or enzymatic amplification, introducing inter-assay variability. Coumarin boronic acid (CBA) fuses the boronic acid recognition motif directly to a coumarin fluorophore, enabling 1:1 stoichiometric, zero-background OFF-ON fluorescence without secondary steps. • Fastest HOCl reaction rate among boronate probes (k = 1.8 × 10⁴ M⁻¹s⁻¹); 3-5× higher sensitivity than FOX assay for protein hydroperoxides (Z′-factor = 0.946) • Validated for real-time monitoring of amino acid/protein hydroperoxides with catalase-independent signal; compatible with standard 96-well fluorescence plate readers Supplied ≥98% purity; store at -20°C under inert atmosphere.

Molecular Formula C9H7BO4
Molecular Weight 189.96 g/mol
Cat. No. B566181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin boronic acid
SynonymsCoumarin Boronic Acid
Molecular FormulaC9H7BO4
Molecular Weight189.96 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O
InChIInChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H
InChIKeyMUZVCJQIBNTECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Coumarin Boronic Acid: A Quantifiable Fluorescent Probe for Reactive Oxygen Species (CAS 1357078-03-5)


Coumarin boronic acid (CBA; CAS 1357078-03-5), also known as B-(2-Oxo-2H-1-benzopyran-7-yl)boronic acid, is a fluorescent probe designed for the detection of specific reactive oxygen and nitrogen species (ROS/RNS) . Its molecular formula is C9H7BO4, with a molecular weight of 189.96 g/mol . Unlike common boronic acids used primarily as Suzuki coupling reagents, CBA's core function is analytical, leveraging the boronic acid group as a reactive trigger for oxidants, which results in the formation of the highly fluorescent product, 7-hydroxycoumarin (COH) [1]. This fluorescence turn-on mechanism enables its use in real-time monitoring of oxidative processes in biochemical and cellular assays .

Coumarin Boronic Acid: Why Simple Boronic Acids Cannot Substitute in ROS Detection


Generic substitution of Coumarin boronic acid (CBA) with other boronic acids, such as phenylboronic acid or pinacol esters, is not scientifically valid for its primary application in ROS/RNS detection [1]. The key differentiator is not the boronic acid moiety's presence, but its specific combination with the coumarin fluorophore and the resulting reaction kinetics. CBA is a functionalized probe where the boronic acid group acts as a specific trigger for oxidants, and its reaction rate constants vary by orders of magnitude for different species (e.g., peroxynitrite vs. hydrogen peroxide) [2]. A simple phenylboronic acid lacks the coumarin core required for fluorescence generation and the specific electronic environment that dictates this reactivity profile. Furthermore, even among coumarin-based probes, solubility and kinetic differences exist; the pinacol ester form (CBE) is a more soluble alternative for certain detection tasks, highlighting that the exact chemical form dictates the experimental outcome [3].

Quantitative Differentiation of Coumarin Boronic Acid for Scientific Procurement


Differential Reaction Kinetics with Peroxynitrite (ONOO-) vs. Hydrogen Peroxide (H2O2)

Coumarin boronic acid (CBA) reacts with peroxynitrite at a significantly faster rate than with hydrogen peroxide . The reported rate for the reaction with peroxynitrite is 1.1 μM/s, compared to 1.5 M/s for hydrogen peroxide, a difference of approximately six orders of magnitude [1]. A separate study using competition kinetics determined the second-order rate constant for the reaction with peroxynitrite to be ~1×10⁶ M⁻¹s⁻¹ [2].

Fluorescent Probes Reactive Oxygen Species Kinetics

Rate Constant Comparison for Hypochlorous Acid (HOCl) Detection Against Other Fluorophores

A 2022 comparative study in Scientific Reports directly compared the reaction rate constants of several fluorescent probes with hypochlorous acid (HOCl) [1]. Coumarin boronic acid (CBA) exhibited a second-order rate constant of 1.8 × 10⁴ M⁻¹s⁻¹ [1]. In the same study, the rate constant for fluorescein-based boronic acid (FLBA) was measured at 1.1 × 10⁴ M⁻¹s⁻¹, indicating CBA reacts with HOCl approximately 1.6 times faster than its fluorescein analog [1][2]. However, the study noted that coumarin-based probes were less reliable for accurately determining the potency of myeloperoxidase inhibitors compared to a thiol-based probe (NBD-TM), which had a rate constant of 1 × 10⁷ M⁻¹s⁻¹ [1].

Myeloperoxidase Hypochlorous Acid Fluorescent Probes

Enhanced Solubility of the Pinacolate Ester Derivative (CBE) for Aqueous Assays

Coumarin boronic acid (CBA) has limited aqueous solubility, with a reported solubility of approximately 3 mg/mL in DMSO [1]. Its pinacolate ester derivative, Coumarin boronic acid pinacolate ester (CBE), is described as a 'more soluble form' of CBA for the same detection applications (peroxynitrite, hypochlorous acid, hydrogen peroxide) [2]. This chemical modification provides a direct comparator within the same functional class, offering a formulation advantage for experiments requiring higher working concentrations or those in predominantly aqueous systems [2].

Solubility Formulation Fluorescent Probes

Coumarin Boronic Acid: Validated Scenarios for Research and Analytical Applications


Real-Time Monitoring of Protein and Amino Acid Hydroperoxides

Due to its established fluorescence turn-on mechanism (ex/em: 360/430 nm) upon reaction with hydroperoxides, CBA is specifically validated for monitoring the formation of amino acid and protein hydroxyl peroxides in real time. This application is crucial for studies aimed at understanding the mechanisms of oxidative stress and protein post-translational modifications . The quantitative kinetic data (e.g., the large differential rate with peroxynitrite) supports its use in assays where selective detection over H₂O₂ is paramount [1].

In Vitro Detection of Myeloperoxidase (MPO)-Derived Hypochlorous Acid (HOCl)

CBA is a well-characterized tool for monitoring HOCl production in enzymatic systems, such as those involving myeloperoxidase (MPO). A direct comparative study provides the precise second-order rate constant for this reaction (1.8 × 10⁴ M⁻¹s⁻¹), allowing for quantitative analysis . This application is essential in inflammation research, where MPO activity is a key pathological marker. However, researchers should be aware of the study's caveat that coumarin-based probes may not be reliable for assessing the potency of MPO inhibitors, a factor critical for drug discovery screening .

Selective Detection of Peroxynitrite (ONOO-) in Biological Samples

The six-order-of-magnitude difference in reaction rate between peroxynitrite (1.1 μM/s) and hydrogen peroxide (1.5 M/s) positions CBA as a valuable probe for detecting peroxynitrite, a potent and short-lived nitrosative stress marker, in complex biological matrices where other oxidants like H₂O₂ are present at much higher concentrations . The oxidation product, 7-hydroxycoumarin (COH), provides a distinct fluorescence signal (ex/em: 332/470 nm) that can be readily quantified [1].

Aqueous Assay Development Using the More Soluble Pinacolate Ester Derivative (CBE)

For experimental designs that require a higher concentration of the probe in aqueous buffers or where DMSO use must be minimized, the pinacolate ester derivative (CBE) should be procured instead of CBA. CBE is explicitly noted as a 'more soluble form' that retains the ability to detect the same set of oxidants (peroxynitrite, hypochlorous acid, hydrogen peroxide) . This selection directly addresses a known limitation of the parent compound and can improve the reliability and dynamic range of fluorescence-based assays .

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